molecular formula C22H29FN4O3 B2482518 2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-propylacetamide CAS No. 921463-45-8

2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-propylacetamide

Cat. No.: B2482518
CAS No.: 921463-45-8
M. Wt: 416.497
InChI Key: ACMMJJLKKTVNAW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of a fluorophenyl group could potentially enhance its ability to interact with biological targets, as fluorine atoms are often used in drug design to modulate properties like lipophilicity and metabolic stability .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to elucidate the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring might undergo reactions at the nitrogen atoms, while the methoxy group could potentially be demethylated under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and the piperazine ring could enhance its solubility in water, while the fluorophenyl group could increase its lipophilicity .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs that contain a piperazine ring act on the central nervous system, interacting with receptors such as dopamine, serotonin, or histamine receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These properties are typically assessed through laboratory testing and computational predictions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its safety profile. If it shows promising biological activity, it could be developed into a new drug or research tool .

Properties

IUPAC Name

2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O3/c1-3-8-24-22(29)16-27-15-21(30-2)20(28)13-19(27)14-25-9-11-26(12-10-25)18-6-4-17(23)5-7-18/h4-7,13,15H,3,8-12,14,16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMMJJLKKTVNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=C(C(=O)C=C1CN2CCN(CC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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